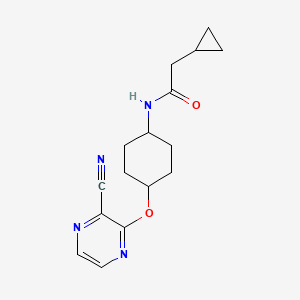

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide, also known as FIBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FIBA belongs to the class of acrylamides and is a derivative of the well-known analgesic drug, fentanyl.

Wissenschaftliche Forschungsanwendungen

Protein Fluorescence Quenching

Acrylamide derivatives, including compounds similar to N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide, are efficient quenchers of tryptophanyl fluorescence in proteins. This property allows for the quantitative determination of the exposure degree of tryptophanyl residues, offering a method to probe protein conformational changes and enzyme inhibitor binding without the need for altering the protein chemically. The technique provides insights into the dynamic and steady-state exposure of residues in a protein, which is crucial for understanding protein structure and function (Eftink & Ghiron, 1976).

Corrosion Inhibition

Research on acrylamide derivatives also extends to their application as corrosion inhibitors. A study explored the corrosion inhibition efficiency of synthetic acrylamide derivatives on copper in nitric acid solutions. The derivatives showed significant inhibition efficiency, highlighting their potential as protective agents in metal processing and preservation. This application leverages the chemical properties of acrylamide derivatives to prevent metal degradation, extending the lifespan of metal components in various industrial applications (Abu-Rayyan et al., 2022).

Fluorographic Detection in Gels

Another application of acrylamide derivatives is in the fluorographic detection of radioactivity in polyacrylamide gels, a technique crucial for analyzing proteins and nucleic acids. These compounds enhance the sensitivity of detecting tritiated, 14C, and 35S-labeled biomolecules in gels, facilitating research in molecular biology and biochemistry. This application underscores the versatility of acrylamide derivatives in enhancing research methodologies (Bonner & Laskey, 1974).

Polymer Science and Engineering

Acrylamide derivatives are pivotal in polymer science, particularly in synthesizing fluoropolymers and hydrophobically modified polyacrylamides. These materials have applications ranging from enhanced oil recovery to the creation of responsive materials for bioengineering purposes. For instance, polymers synthesized from acrylamide derivatives exhibit unique thermal sensitivity and aggregation-induced emission properties, making them suitable for drug delivery systems and tissue engineering (Zhou et al., 2015).

Eigenschaften

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSQVZXYWYPIKM-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)